Indirubin

Catalog No.
S548843
CAS No.
479-41-4
M.F
C16H10N2O2
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indirubin

CAS Number

479-41-4

Product Name

Indirubin

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=CC=C2)/C1=C3NC4=C(C=CC=C4)C/3=O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

Indirubin; C.I. 73200, Couroupitine B, Indigo red, Indigopurpurin, NSC 105327; NSC-105327; NSC105327.

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)C4=CC=CC=C4N3)/C(=O)N2

Description

The exact mass of the compound Indirubin is 262.07423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105327. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Studies suggest indirubin may possess anticancer properties by targeting specific signaling pathways in cancer cells. One key target is Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 plays a crucial role in cell growth and survival, and its abnormal activation is linked to various cancers. Research indicates indirubin can block STAT3 signaling in human breast and prostate cancer cells, leading to cancer cell death (apoptosis) []. Additionally, indirubin has shown effectiveness in inhibiting the growth of chronic myelogenous leukemia (CML) cells by targeting another protein, Signal Transducer and Activator of Transcription 5 (STAT5) [].

Anti-inflammatory Properties

Indirubin is also being investigated for its potential to modulate inflammatory responses. Macrophages are immune cells that play a role in inflammation. Studies have shown indirubin can suppress the production of pro-inflammatory molecules in macrophages stimulated by lipopolysaccharide (LPS), a bacterial toxin known to trigger inflammation []. This suggests indirubin might be beneficial in regulating inflammatory processes.

Indirubin is a naturally occurring compound that belongs to the class of indole derivatives. It is a stable red isomer of indigo and is chemically classified as 3,2'-bisindole. Indirubin has gained attention due to its significant biological activities, particularly in the field of medicine. It is primarily extracted from the plant Indigo naturalis, which has been used in traditional Chinese medicine for centuries to treat various ailments, including inflammatory diseases and certain cancers . The compound exhibits a characteristic deep red color, which has made it valuable not only in pharmacology but also as a dye.

Indirubin's primary mechanism of action is linked to its inhibition of cyclin-dependent kinases (CDKs) []. CDKs are essential for cell cycle progression. By binding to the ATP-binding site of CDKs, indirubin disrupts their ability to function, potentially leading to cell cycle arrest and hindering cancer cell proliferation [, ].

, including oxidation and reduction processes. One notable reaction involves the spontaneous conversion of 3-indoxyl to indigo, which can also lead to the formation of indirubin under specific conditions. Recent studies have shown that the reaction pathway can be modulated by temperature and the electronic nature of substituents on indoles, allowing for selective production of indirubins from indigo . Additionally, indirubin can participate in complexation reactions with metal ions and other organic compounds, influencing its solubility and reactivity.

Indirubin exhibits a wide range of biological activities. It has been shown to possess antiproliferative effects against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which are critical regulators of the cell cycle . Furthermore, indirubin has demonstrated anti-inflammatory properties by reducing inflammatory responses in various models. Its ability to induce apoptosis in cancer cells via p53 and mitochondrial pathways highlights its potential as an anticancer agent . Other reported activities include antimicrobial effects and modulation of circadian rhythms .

The synthesis of indirubin can be achieved through several methods:

  • Natural Extraction: Indirubin is traditionally extracted from Indigo naturalis through solvent extraction techniques.
  • Chemical Synthesis: Recent advancements have led to synthetic methodologies that allow for the generation of indirubin from simpler indole derivatives. One such method involves the reaction of electron-deficient indoles under controlled conditions to favor indirubin formation over indigo .
  • Modification of Derivatives: Researchers have synthesized various indirubin derivatives with enhanced pharmacological properties by modifying functional groups on the indirubin structure, such as converting carboxyl groups into oximes or adding sulfonic acid groups .

Indirubin has several applications across different fields:

  • Pharmaceuticals: Due to its antiproliferative and anti-inflammatory properties, indirubin is being investigated as a treatment for cancers, psoriasis, and other inflammatory diseases .
  • Dyes: Its vibrant color makes it suitable for use as a dye in textiles and cosmetics.
  • Research: Indirubin serves as a valuable tool in biochemical research for studying cell cycle regulation and signal transduction pathways.

Studies on indirubin's interactions with biological molecules reveal its binding affinity for various proteins involved in cell signaling pathways. For instance, indirubin has been shown to form hydrogen bonds with amino acids in the ATP-binding site of CDKs, facilitating its inhibitory action on these kinases . Additionally, its interactions with CYP enzymes suggest potential implications for drug metabolism and pharmacokinetics . Understanding these interactions is crucial for optimizing indirubin's therapeutic efficacy and minimizing adverse effects.

Indirubin shares structural similarities with several other compounds derived from indole or indigo. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
Indigo3,3'-indigodisulfonic acidDye; less potent against cancer compared to indirubinBlue pigment; less bioactive
TryptanthrinIndole derivativeAnticancer; anti-inflammatoryExhibits different mechanisms of action
IsorhamnetinFlavonoidAntioxidant; anti-inflammatoryDifferent chemical class
6-BromoindirubinIndirubin derivativeEnhanced anticancer activityIncreased solubility

Indirubin's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a subject of ongoing research in medicinal chemistry .

Indirubin is a chemical compound with the molecular formula C₁₆H₁₀N₂O₂ and a molecular weight of 262.26 grams per mole [1] [2] [3]. The compound is assigned Chemical Abstracts Service (CAS) number 479-41-4 [1] [2] [3]. Indirubin represents a structural isomer of indigo dye, specifically a bisindole alkaloid formed by the condensation of two indole rings in an asymmetric arrangement [4] [5].

The International Union of Pure and Applied Chemistry (IUPAC) name for indirubin is 3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one [2]. Alternative nomenclature includes 2-(2-oxo-1H-indol-3-ylidene)-1H-indol-3-one [6]. The compound is also known by several synonyms including Couroupitine B, Indigo Red, and Indigopurpurin [1] [2] [3].

Physical State and Appearance

Indirubin exists as a solid at room temperature, presenting as either purple crystals or powder [7] [3] [8] [9]. The compound exhibits a characteristic very dark red to purple coloration [3] [8] [9] [10]. When crystallized from ethanol, indirubin forms red needle-like crystals with sublimation properties [8] [11]. The compound is described as having a purple powder form with sublimate characteristics, and it is both odorless and tasteless [3].

The distinctive coloration of indirubin is attributed to its extended conjugated system and molecular structure. The compound appears blue to the human eye in solution due to pronounced absorptions with maxima close to or beyond 600 nanometers [12]. This optical property is directly related to the planarity and conjugation degree of the molecule [5] [13].

Thermal Properties

Melting Point

Indirubin exhibits a high melting point of 350°C according to literature sources [3] [8] [9], with some reports indicating a range of 348-353°C [3] or melting above 340°C [8]. The elevated melting point reflects the strong intermolecular interactions and crystalline stability of the compound.

Boiling Point

The predicted boiling point of indirubin is 496.6 ± 45.0°C [3] [8] [9] [11]. This predicted value is calculated based on molecular structure and properties rather than experimental determination.

Thermal Stability and Decomposition

Indirubin demonstrates thermal stability up to approximately 200-208°C under inert conditions [14]. The compound begins thermal decomposition at temperatures around 250°C [15]. Under oxidizing conditions, thermal stability is slightly reduced, with stability maintained up to 191-197°C [14]. The compound is sensitive to heat and requires storage away from thermal environments [3].

Density and Physical Constants

The predicted density of indirubin is 1.417 ± 0.06 grams per cubic centimeter [3] [8] [9] [11]. The refractive index is predicted to be 1.709 [11]. The predicted pKa value is 9.13 ± 0.20 [3] [8] [9], indicating the compound exhibits weak basic properties. The flash point is predicted to be 207°C [11], and the vapor pressure is extremely low at 5.34 × 10⁻¹⁰ mmHg at 25°C [11].

Solubility Properties

Aqueous Solubility

Indirubin exhibits poor water solubility and is generally classified as insoluble in water [16] [10]. This hydrophobic character is attributed to the aromatic bis-indole structure and limited polar functional groups available for hydrogen bonding with water molecules [17] [18].

Organic Solvent Solubility

Indirubin demonstrates variable solubility in organic solvents. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 1 mg/mL [7] [19] to 52 mg/mL (198.27 mM) [16], depending on preparation conditions. Solubility in methanol is very slight and requires heating [3] [8] [9]. The compound shows slight solubility in ethanol [3] [11], while being insoluble according to some sources [16].

Indirubin exhibits good solubility in several organic solvents including pyridine, acetone, chloroform, diethyl ether, and ethyl acetate [11]. The compound is slightly soluble in tetrahydrofuran and very slightly soluble in chloroform or acetone according to some reports [3]. This solubility profile reflects the compound's preference for polar aprotic and moderately polar organic solvents.

Optical Properties

Ultraviolet-Visible Absorption

Indirubin exhibits characteristic absorption patterns in the ultraviolet and visible regions of the electromagnetic spectrum. The compound shows two characteristic absorption peaks at 293 nanometers and 363 nanometers in the ultraviolet region, and one characteristic absorption peak at 547 nanometers in the visible light region [13]. The maximum absorption wavelength in DMSO occurs at 540 nanometers [3] [8] [9].

The absorption spectrum of indirubin is attributed to π → π* transitions involving the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transitions [5] [13]. The compound's optical properties are influenced by its degree of conjugation and molecular planarity, with indirubin exhibiting lower planeness and smaller degree of conjugation compared to indigo [13].

Fluorescence Properties

Indirubin demonstrates fluorescence characteristics, though with lower intensity compared to indigo. The fluorescence is primarily generated by excitation from LUMO to HOMO transitions with π → π* character [13]. The reduced fluorescence intensity compared to indigo is attributed to indirubin's lower planeness and conjugation degree [13].

Crystallographic and Structural Properties

Indirubin crystallizes in an asymmetric structure belonging to the Cs point group, contrasting with the symmetric trans structure of indigo which belongs to the C2h point group [5]. The compound forms a large stable conjugated system, though with different steric hindrance effects, planar properties, and conjugation degree compared to its isomer indigo [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

262.074227566 g/mol

Monoisotopic Mass

262.074227566 g/mol

Heavy Atom Count

20

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1LXW6D3W2Z
V86L8P74GI

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

397242-72-7
906748-38-7
479-41-4

Wikipedia

Indirubin

Dates

Last modified: 08-15-2023
1: Park MH, Lee YY, Cho KH, La S, Lee HJ, Yim DS, Ban S, Park MY, Kim YC, Kim YG, Shin YG. Validation of a liquid chromatography-triple quadrupole mass spectrometric method for the determination of 5-Nitro-5'-Hydroxy-Indirubin-3'-Oxime (AGM-130) in human plasma and its application to microdose clinical trial. Biomed Chromatogr. 2015 Jul 2. doi: 10.1002/bmc.3551. [Epub ahead of print] PubMed PMID: 26139072.
2: Hu Z, Tu Y, Xia Y, Cheng P, Sun W, Shi Y, Guo L, He H, Xiong C, Chen S, Zhang X. Rapid Identification and Verification of Indirubin-Containing Medicinal Plants. Evid Based Complement Alternat Med. 2015;2015:484670. doi: 10.1155/2015/484670. Epub 2015 May 18. PubMed PMID: 26089942; PubMed Central PMCID: PMC4451998.
3: Yan L, Lai F, Chen X, Xiao Z. Discovery of novel indirubin-3'-monoxime derivatives as potent inhibitors against CDK2 and CDK9. Bioorg Med Chem Lett. 2015 Jun 1;25(11):2447-51. doi: 10.1016/j.bmcl.2015.03.066. Epub 2015 Mar 31. PubMed PMID: 25908517.
4: Gaboriaud-Kolar N, Vougogiannopoulou K, Skaltsounis AL. Indirubin derivatives: a patent review (2010 - present). Expert Opin Ther Pat. 2015 May;25(5):583-93. doi: 10.1517/13543776.2015.1019865. PubMed PMID: 25887337.
5: Ameria SP, Jung HS, Kim HS, Han SS, Kim HS, Lee JH. Characterization of a flavin-containing monooxygenase from Corynebacterium glutamicum and its application to production of indigo and indirubin. Biotechnol Lett. 2015 Aug;37(8):1637-44. doi: 10.1007/s10529-015-1824-2. Epub 2015 Apr 8. PubMed PMID: 25851950.
6: Wang L, Li X, Liu X, Lu K, Chen NA, Li P, Lv X, Wang X. Enhancing effects of indirubin on the arsenic disulfide-induced apoptosis of human diffuse large B-cell lymphoma cells. Oncol Lett. 2015 Apr;9(4):1940-1946. Epub 2015 Feb 9. PubMed PMID: 25789073; PubMed Central PMCID: PMC4356417.
7: Song JH, Lee JE, Cho KM, Park SH, Kim HJ, Kim YC, Kim TS. 5-diphenylacetamido-indirubin-3'-oxime as a novel mitochondria-targeting agent with anti-leukemic activities. Mol Carcinog. 2015 Mar 18. doi: 10.1002/mc.22307. [Epub ahead of print] PubMed PMID: 25788004.
8: Wongsaroj L, Sallabhan R, Dubbs JM, Mongkolsuk S, Loprasert S. Cloning of Toluene 4-Monooxygenase Genes and Application of Two-Phase System to the Production of the Anticancer Agent, Indirubin. Mol Biotechnol. 2015 Mar 18. [Epub ahead of print] PubMed PMID: 25779640.
9: Ichimaru Y, Saito H, Uchiyama T, Metori K, Tabata K, Suzuki T, Miyairi S. Indirubin 3'-(O-oxiran-2-ylmethyl)oxime: a novel anticancer agent. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1403-6. doi: 10.1016/j.bmcl.2015.02.053. Epub 2015 Feb 28. PubMed PMID: 25765906.
10: Gao X, Zhou Y, Wu KX, Ding YH, Fan DM, Yang M, Zhang YZ, Zhang YJ, Xiong DS. Inhibitory effects of indirubin derivative PHII-7 on invasion and migration in metastatic cancer. Neoplasma. 2015;62(2):209-29. doi: 10.4149/neo_2015_026. PubMed PMID: 25591586.
11: Lee JJ, Han JH, Jung SH, Lee SG, Kim IS, Cuong NM, Huong TT, Khanh PN, Kim YH, Yun YP, Ma JY, Myung CS. Antiplatelet action of indirubin-3'-monoxime through suppression of glycoprotein VI-mediated signal transduction: a possible role for ERK signaling in platelets. Vascul Pharmacol. 2014 Dec;63(3):182-92. doi: 10.1016/j.vph.2014.10.005. Epub 2014 Nov 5. PubMed PMID: 25451564.
12: Jung DW, Hong YJ, Kim SY, Kim WH, Seo S, Lee JE, Shen H, Kim YC, Williams DR. 5-Nitro-5'hydroxy-indirubin-3'oxime is a novel inducer of somatic cell transdifferentiation. Arch Pharm (Weinheim). 2014 Nov;347(11):806-18. doi: 10.1002/ardp.201400223. Epub 2014 Sep 2. PubMed PMID: 25363410.
13: Sharma S, Taliyan R. Neuroprotective role of Indirubin-3'-monoxime, a GSKβ inhibitor in high fat diet induced cognitive impairment in mice. Biochem Biophys Res Commun. 2014 Oct 3;452(4):1009-15. doi: 10.1016/j.bbrc.2014.09.034. Epub 2014 Sep 16. PubMed PMID: 25234596.
14: Braig S, Bischoff F, Abhari BA, Meijer L, Fulda S, Skaltsounis L, Vollmar AM. The pleiotropic profile of the indirubin derivative 6BIO overcomes TRAIL resistance in cancer. Biochem Pharmacol. 2014 Sep 15;91(2):157-67. doi: 10.1016/j.bcp.2014.07.009. Epub 2014 Jul 25. PubMed PMID: 25069048.
15: Tanaka T, Ohashi S, Saito H, Higuchi T, Tabata K, Kosuge Y, Suzuki T, Miyairi S, Kobayashi S. Indirubin derivatives alter DNA binding activity of the transcription factor NF-Y and inhibit MDR1 gene promoter. Eur J Pharmacol. 2014 Oct 15;741:83-9. doi: 10.1016/j.ejphar.2014.07.035. Epub 2014 Jul 24. PubMed PMID: 25066113.
16: Huang M, Lin HS, Lee YS, Ho PC. Evaluation of meisoindigo, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics. Int J Oncol. 2014 Oct;45(4):1724-34. doi: 10.3892/ijo.2014.2548. Epub 2014 Jul 21. PubMed PMID: 25050545.
17: Heshmati N, Cheng X, Dapat E, Sassene P, Eisenbrand G, Fricker G, Müllertz A. In vitro and in vivo evaluations of the performance of an indirubin derivative, formulated in four different self-emulsifying drug delivery systems. J Pharm Pharmacol. 2014 Nov;66(11):1567-75. doi: 10.1111/jphp.12286. Epub 2014 Jun 24. PubMed PMID: 24961657.
18: Efstathiou A, Gaboriaud-Kolar N, Smirlis D, Myrianthopoulos V, Vougogiannopoulou K, Alexandratos A, Kritsanida M, Mikros E, Soteriadou K, Skaltsounis AL. An inhibitor-driven study for enhancing the selectivity of indirubin derivatives towards leishmanial Glycogen Synthase Kinase-3 over leishmanial cdc2-related protein kinase 3. Parasit Vectors. 2014 May 20;7:234. doi: 10.1186/1756-3305-7-234. PubMed PMID: 24886176; PubMed Central PMCID: PMC4039064.
19: Zahoor M, Cha PH, Choi KY. Indirubin-3'-oxime, an activator of Wnt/β-catenin signaling, enhances osteogenic commitment of ST2 cells and restores bone loss in high-fat diet-induced obese male mice. Bone. 2014 Aug;65:60-8. doi: 10.1016/j.bone.2014.05.003. Epub 2014 May 9. PubMed PMID: 24815917.
20: Mok CK, Kang SS, Chan RW, Yue PY, Mak NK, Poon LL, Wong RN, Peiris JS, Chan MC. Anti-inflammatory and antiviral effects of indirubin derivatives in influenza A (H5N1) virus infected primary human peripheral blood-derived macrophages and alveolar epithelial cells. Antiviral Res. 2014 Jun;106:95-104. doi: 10.1016/j.antiviral.2014.03.019. Epub 2014 Apr 6. PubMed PMID: 24717263.

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